molecular formula C14H19N3O2 B2649663 3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid CAS No. 878420-70-3

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid

Cat. No. B2649663
CAS RN: 878420-70-3
M. Wt: 261.325
InChI Key: DNPCEUBJGPSDRU-UHFFFAOYSA-N
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Description

3-(3-Methyl-[1,2,4]triazol-1-yl)-adamantane-1-carboxylic acid, also known as MTAC, is an organic compound with a wide range of applications in the field of chemistry and biology. It is a derivative of adamantane, an aromatic hydrocarbon with a cage-like structure. MTAC is an important reagent in organic synthesis and has been used in the synthesis of various organic compounds such as amino acids, peptides, and nucleosides. It is also used in the synthesis of drugs and other biologically active compounds. In addition, MTAC has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-Triazoles play a significant role in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their aromatic character . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Fluorescent Imaging

1,2,3-Triazoles have applications in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .

Materials Science

In materials science, 1,2,3-triazoles are used due to their aromatic character . They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

3-(3-methyl-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-9-15-8-17(16-9)14-5-10-2-11(6-14)4-13(3-10,7-14)12(18)19/h8,10-11H,2-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPCEUBJGPSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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